Isoquinolin-1-ylmethanol
Overview
Description
Isoquinolin-1-ylmethanol is a specialty chemical . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of Isoquinolin-1-ylmethanol involves various methods. One approach involves the reactions of pyrroline-2,3-diones with benzyne, using dilithiated N-propenyl-ortho-toluamides, dilithiated 2-methyl-N-aryl-benzamides as intermediates, and multi-step including S N Ar reaction . Another method involves the cyclocondensation of benzamide derivatives and functionalized arenes with alkynes or C2 synthons .Molecular Structure Analysis
The molecular formula of Isoquinolin-1-ylmethanol is C10H9NO . The InChI Code is 1S/C10H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-6,12H,7H2 .Chemical Reactions Analysis
Isoquinolin-1-ylmethanol can undergo various chemical reactions. For instance, it can be synthesized from available amides under metal-free conditions within 1 minute at room temperature through C–H/N–H functionalization .Physical And Chemical Properties Analysis
Isoquinolin-1-ylmethanol has a molecular weight of 159.19 g/mol . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
Ligand Properties and Electronic Tuning
Isoquinolin-1-ylidenes, closely related to Isoquinolin-1-ylmethanol, have been incorporated into Rh(I) complexes, showing carbene-like reactivity. These ligands exhibit similar properties to classic N-heterocyclic carbenes (NHCs), and their electronic properties can be adjusted by modifying the benzene ring with electron-withdrawing or donating groups (Gómez-Bujedo et al., 2007).
Synthesis of Benzo[a]quinolizidin-4-ones
Research has demonstrated the synthesis of cis-2,3-Disubstituted Benzo[a]quinolizidin-4-ones using Isoquinolin-1-ylmethylfuranones, derived from Reissert-compounds. This process involves chemical and catalytical hydrogenation, followed by intramolecular amidation, providing a one-pot synthesis approach (Reimann et al., 2006).
Environmental Remediation
A study focused on the degradation of isoquinoline, a recalcitrant pollutant in coking wastewater, using a strain of acidophilic bacteria. This strain, using isoquinoline as its sole carbon and energy source, can significantly reduce the isoquinoline content in wastewater, showcasing a potential application in environmental remediation (Guanghua et al., 2011).
Safety And Hazards
Future Directions
Recent advances in the construction of the isoquinolinone ring, a related compound, with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems, suggest potential future directions for the research and development of Isoquinolin-1-ylmethanol .
properties
IUPAC Name |
isoquinolin-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABEHZXAJHCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379920 | |
Record name | isoquinolin-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-ylmethanol | |
CAS RN |
27311-63-3 | |
Record name | isoquinolin-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Hydroxymethyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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